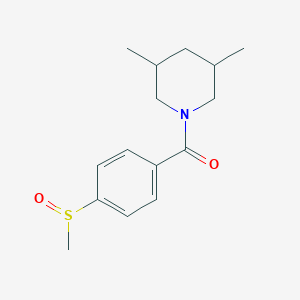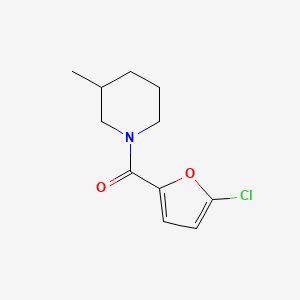
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone, also known as 5-Cl-UR-144, is a synthetic cannabinoid that was first identified in 2009. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. Synthetic cannabinoids have become increasingly popular in recent years due to their ability to mimic the effects of cannabis, but with potentially greater potency and a wider range of effects. In
Mécanisme D'action
The mechanism of action of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves its binding to the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of this receptor by (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. However, the specific effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone may differ from those of other synthetic cannabinoids due to its unique chemical structure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its high affinity for the CB1 receptor, which makes it a potent agonist and allows for the study of the effects of synthetic cannabinoids on this receptor. However, one limitation is that the effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone may differ from those of other synthetic cannabinoids due to its unique chemical structure, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone. One area of interest is the development of new synthetic cannabinoids that have different chemical structures and potentially different effects. Another area of interest is the study of the effects of synthetic cannabinoids on other receptors, such as the CB2 receptor, which could have implications for the treatment of various medical conditions. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and body, as well as the potential risks associated with their use.
Méthodes De Synthèse
The synthesis of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 5-chlorofuran-2-carboxylic acid with 3-methylpiperidin-1-ylmethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been found to have a high affinity for this receptor and to be a potent agonist, similar to other synthetic cannabinoids such as JWH-018 and AM-2201. Studies have also investigated the effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone on other receptors, such as the CB2 receptor, but it has been found to have a much lower affinity for this receptor.
Propriétés
IUPAC Name |
(5-chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZSXCFQIERHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
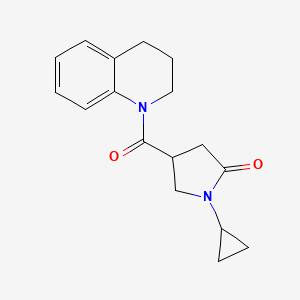

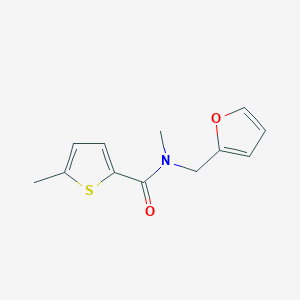
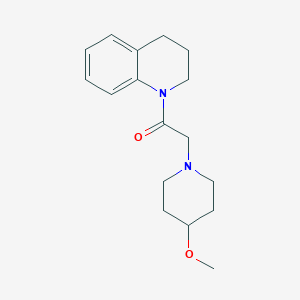
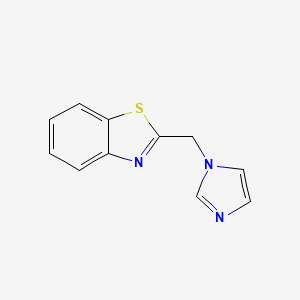
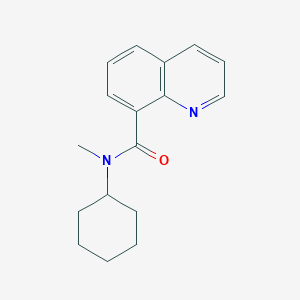
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)


